molecular formula C10H15N3 B13096790 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine CAS No. 601516-02-3

3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine

Cat. No.: B13096790
CAS No.: 601516-02-3
M. Wt: 177.25 g/mol
InChI Key: JXRYVYGZLZYAMV-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound This compound is part of a broader class of imidazo[1,5-A]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multiple steps, including cyclization and annulation reactions. One common method involves the initial formation of a pyrrole ring, followed by its coupling with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), produces the desired imidazo[1,5-A]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

601516-02-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C10H15N3/c1-2-8(1)5-10-12-7-9-6-11-3-4-13(9)10/h7-8,11H,1-6H2

InChI Key

JXRYVYGZLZYAMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=C3N2CCNC3

Origin of Product

United States

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